molecular formula C12H15N3 B14613439 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile CAS No. 58936-52-0

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile

Katalognummer: B14613439
CAS-Nummer: 58936-52-0
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: PUVGBKOHDJUFRZ-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile typically involves the nucleophilic reaction of a piperidine derivative with a suitable nitrile compound. One common method includes the reaction of a piperidine derivative with an organic phosphine reagent and an azo activation reagent . This method ensures an orderly reaction process and can be completed in one step without the use of acrylonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reaction with aldehydes or ketones can yield cyanohydrins, while substitution reactions can produce various substituted piperidine derivatives.

Wirkmechanismus

The mechanism of action of 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial effects . The exact mechanism may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of a piperidine ring with a pyridine moiety and an acetonitrile group makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

58936-52-0

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile

InChI

InChI=1S/C12H15N3/c13-6-9-15-8-2-1-5-12(15)11-4-3-7-14-10-11/h3-4,7,10,12H,1-2,5,8-9H2/t12-/m0/s1

InChI-Schlüssel

PUVGBKOHDJUFRZ-LBPRGKRZSA-N

Isomerische SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)CC#N

Kanonische SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.